molecular formula C16H18N2O2 B11087749 1-methyl-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione

1-methyl-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione

Cat. No.: B11087749
M. Wt: 270.33 g/mol
InChI Key: ANGJWBYLHZBMCR-UHFFFAOYSA-N
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Description

1-methyl-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione is a synthetic organic compound offered for research purposes. It features a hybrid molecular structure combining a pyrrolidine-2,5-dione (also known as a maleimide or succinimide) core with a 4-phenyl-1,2,3,6-tetrahydropyridine fragment. This combination is of significant interest in medicinal chemistry, particularly for investigating new central nervous system (CNS) active agents. The pyrrolidine-2,5-dione scaffold is a privileged structure in drug discovery. Research indicates that 3-aminopyrrolidine-2,5-dione derivatives demonstrate promising biological activity and have been synthesized and evaluated for their potent anticonvulsant properties in preclinical models . Some derivatives in this class have shown activity across multiple seizure models, including those modeling pharmacoresistant epilepsy, and can exhibit more favorable efficacy and safety profiles than reference drugs like ethosuximide . The 1,2,3,6-tetrahydropyridine moiety is another pharmacologically critical group. It is a structural feature of the known dopaminergic neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) . MPTP and its analogs have been extensively studied to unravel the biochemical mechanisms of neurodegeneration, as they are metabolized to toxic cations that inhibit mitochondrial respiration, leading to selective damage to dopaminergic neurons . Consequently, researchers can utilize this compound as a key chemical tool to explore structure-activity relationships for new anticonvulsant therapies or to probe molecular pathways involved in neurodegenerative conditions. The saturated, three-dimensional nature of the pyrrolidine ring contributes to desirable physicochemical properties for CNS drug candidates, such as influencing solubility and lipophilicity, and allows for extensive exploration of pharmacophore space . This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

1-methyl-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H18N2O2/c1-17-15(19)11-14(16(17)20)18-9-7-13(8-10-18)12-5-3-2-4-6-12/h2-7,14H,8-11H2,1H3

InChI Key

ANGJWBYLHZBMCR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C1=O)N2CCC(=CC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Pyrrolidine-2,5-Dione Core Formation

The pyrrolidine-2,5-dione scaffold is typically synthesized via anhydride Mannich reactions (AMRs) or coupling reactions .

Method A: Anhydride Mannich Reaction

Maleic anhydride reacts with primary amines under acidic conditions to form succinamic acid intermediates, which cyclize to pyrrolidine-2,5-diones. For example:

  • Reaction : Maleic anhydride + methylamine → N-methylsuccinamic acid.

  • Cyclization : Acid-catalyzed intramolecular dehydration yields 1-methylpyrrolidine-2,5-dione.

Optimization : Sulfone-substituted anhydrides improve diastereoselectivity (up to 95:5 dr) in γ-lactam formation.

Method B: Coupling Reactions

Boc-protected alanine derivatives undergo coupling with benzylamines using dicyclohexylcarbodiimide (DCC), followed by deprotection and cyclization:

  • Coupling : Boc-D-alanine + benzylamine → N-benzylamide intermediate.

  • Deprotection : Trifluoroacetic acid (TFA) removes the Boc group.

  • Cyclization : Neutralization with ammonium hydroxide induces succinamic acid formation, which dehydrates to the dione.

Yield Comparison :

MethodReagentsYield (%)Purity (HPLC)
AMaleic anhydride, MeNH₂7898.5
BDCC, TFA6597.2

Dihydropyridine Ring Construction

The 4-phenyl-3,6-dihydropyridine moiety is synthesized via C−H activation/electrocyclization or condensation reactions .

Method C: C−H Activation/Alkyne Insertion

A one-pot sequence converts α,β-unsaturated imines and alkynes into dihydropyridines:

  • Alkenylation : Rhodium-catalyzed C−H activation of imines with alkynes.

  • Electrocyclization : 6π-electron cyclization forms the dihydropyridine ring.

  • Aromatization (optional): Oxidation yields pyridine derivatives.

Example :

  • Imine : N-benzylideneaniline.

  • Alkyne : Phenylacetylene.

  • Catalyst : [RhCl(cod)]₂ with phosphine ligands.

  • Yield : 82% for dihydropyridine.

Method D: Piperidone Condensation

4-Piperidone derivatives condense with heteroaromatic amines (e.g., 7-azaindole) under inert atmospheres:

  • Reaction : 4-Piperidone + 7-azaindole → 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine.

  • Oxidation : Selective oxidation preserves the dihydropyridine ring.

Advantage : Avoids harsh oxidizing agents that might degrade the dihydropyridine.

Final Alkylation and Coupling

The pyrrolidine-2,5-dione and dihydropyridine subunits are connected via N-alkylation.

Method E: Dibromoalkane-Mediated Alkylation

  • Alkylation : 1-Methylpyrrolidine-2,5-dione reacts with 1,4-dibromobutane to form a bromoalkyl intermediate.

  • Coupling : The intermediate reacts with 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine.

Conditions :

  • Solvent : N,N-Dimethylacetamide (DMAc).

  • Base : Potassium tert-butoxide.

  • Temperature : 80°C, 12 hours.

Yield : 68% after column chromatography.

Reaction Optimization and Scalability

Ligand Design for C−H Activation

Phosphine ligands with electron-donating groups enhance rhodium-catalyzed alkenylation:

LigandElectronic EffectYield (%)
PPh₃Neutral62
PCy₃Electron-rich82
P(OMe)₃Electron-poor45
SolventDielectric ConstantYield (%)
DMAc37.868
DMF36.759
THF7.532

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 4.12 (s, 2H, CH₂), 3.78 (s, 3H, NCH₃), 2.95–2.85 (m, 4H, pyrrolidine).

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 MeOH/H₂O).

X-ray Crystallography

A related Rh–C−H activated complex (from Method C) confirms syn periplanar geometry, critical for electrocyclization.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Scalability
C + E452High
D + E541Moderate
B + C538Low

Recommendation : The C−H activation/alkylation route (Methods C + E) offers optimal balance between yield and scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form a pyridine ring.

    Reduction: The compound can be reduced to form a fully saturated pyrrolidine ring.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a pyridine derivative.

    Reduction: Formation of a fully saturated pyrrolidine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory properties. Its structural similarities to known anti-inflammatory agents suggest it may modulate inflammatory pathways, making it a candidate for developing new therapies for inflammatory diseases.

Neurological Disorders

Due to its interaction with neurotransmitter systems, particularly those related to dopamine and acetylcholine, the compound shows promise in treating neurological disorders such as Parkinson's disease. Animal studies have demonstrated that compounds structurally related to 1-methyl-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione can influence dopaminergic activity in the brain . This suggests potential applications in neuropharmacology, particularly for conditions characterized by dopaminergic dysfunction.

Anticancer Activity

The compound's ability to bind to various biological targets may also extend to anticancer applications. Preliminary studies have shown that derivatives of similar structures possess anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis . Further research is necessary to elucidate the specific mechanisms through which this compound may exert anticancer effects.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Optimizing these synthetic pathways is crucial for achieving high yields and purity levels necessary for pharmaceutical applications. Common reagents used in synthesis include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
1-(4-fluorophenyl)pyrrolidine-2,5-dionePyrrolidine core without dihydropyridineLacks additional pharmacophoric features
3,6-dihydropyridin-1(2H)-yl derivativesDihydropyridine moiety presentVaries in substitution patterns on aromatic rings
4-(phenyl)piperidine derivativesPiperidine core instead of pyrrolidineDifferent ring structure may affect binding affinities

This comparison highlights the distinctiveness of this compound regarding its potential interactions within biological systems.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Neuropharmacological Studies : Research has shown that structurally similar compounds can decrease dopamine levels while increasing acetylcholine in animal models of Parkinson's disease. This suggests a mechanism through which these compounds could modulate neurotransmitter systems effectively .
  • Anti-cancer Activity : Investigations into related pyrrolo[2,3-b]pyridines have revealed significant anticancer effects through apoptosis induction in various cancer cell lines. These findings support further exploration into the therapeutic potential of this compound class .

Mechanism of Action

The mechanism of action of 1-methyl-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of these targets, leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physical Properties

Key analogs differ in substituents at positions 1 and 3 of the pyrrolidine-2,5-dione core. Below is a comparative analysis of physical properties and synthesis yields:

Compound Name Substituents (Position 3) Yield (%) Melting Point (°C) Key Reference
1-Methyl-3-(4-(pyrrolidin-1-yl)phenyl)pyrrolidine-2,5-dione (3a) 4-(Pyrrolidin-1-yl)phenyl 91 174.8–175.5
1-Methyl-3-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione (3b) 4-(Piperidin-1-yl)phenyl 40 Oil (no mp)
1-(2-(4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydropyridin-1(2H)-yl)ethyl)-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (9) 5-Methoxyindole + dihydropyridine-pyrrolopyridine 43 129–132
1-(3-(4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydropyridin-1(2H)-yl)propyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione (5) Indole + dihydropyridine-pyrrolopyridine 46 97–102

Key Observations :

  • Substituent Effects on Yield : Bulky substituents (e.g., pyrrolo[2,3-b]pyridine in compound 9) reduce yields (43–48%) compared to simpler arylpiperazines (91% for 3a) due to steric challenges in synthesis .
  • Melting Points: Compounds with polar groups (e.g., methoxyindole in 9) exhibit lower melting points (129–132°C) versus non-polar analogs (174.8–175.5°C for 3a), reflecting differences in crystallinity .

Pharmacological Activity

Serotonin Transporter (SERT) Affinity
  • Indole-Containing Derivatives : Compounds like 5 and 9 () exhibit SERT affinity due to the indole moiety, which mimics tryptophan’s structure—a precursor of serotonin . Modifications such as methoxy groups (compound 9) may enhance selectivity but reduce potency compared to unsubstituted indoles .
Stability and Formulation
  • Light Stabilizers: Patent data () highlight pyrrolidine-2,5-dione derivatives as light stabilizers in polymer formulations.

Biological Activity

1-Methyl-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroscience and oncology. This article synthesizes existing research findings on the biological activity of this compound, providing a detailed overview of its mechanisms, effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C22H21N3OSC_{22}H_{21}N_3OS. The structure features a pyrrolidine ring fused with a dihydropyridine moiety, which is significant in determining its biological activity.

Anticonvulsant Properties

Research indicates that derivatives of pyrrolidine-2,5-dione exhibit anticonvulsant activity . A study highlighted the effectiveness of certain compounds in mouse seizure models, demonstrating their ability to modulate glutamate transporters (EAAT2), which play a critical role in neurotransmission and seizure control. The compound showed a favorable separation between antiseizure efficacy and central nervous system (CNS) side effects, suggesting a novel mechanism of action distinct from traditional anticonvulsants .

Antitumor Activity

The compound has also been investigated for its antitumor properties . In vitro studies have shown that it can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The structure–activity relationship (SAR) studies indicate that modifications to the dihydropyridine component can enhance its antitumor efficacy, particularly against solid tumors. Notably, the introduction of electron-withdrawing groups has been linked to increased potency against specific cancer types .

Neuroprotective Effects

In addition to its anticonvulsant properties, the compound exhibits neuroprotective effects . It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. This property may be attributed to its ability to enhance glutamate uptake in glial cells, thereby reducing excitotoxicity .

Case Studies

Study ReferenceFocusFindings
Anticonvulsant ActivityDemonstrated efficacy in mouse models with minimal CNS side effects.
Antitumor ActivityInduced apoptosis in cancer cell lines; modifications enhanced potency.
Neuroprotective EffectsReduced oxidative stress and protected neuronal integrity.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Glutamate Modulation : Enhances glutamate uptake via EAAT2 modulation.
  • Apoptosis Induction : Triggers apoptotic pathways in tumor cells.
  • Oxidative Stress Reduction : Provides neuroprotection by scavenging free radicals.

Q & A

Q. What are the standard synthetic routes for 1-methyl-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione?

The synthesis typically involves multi-step reactions starting with cyclization of substituted phenyl precursors and pyrrolidine-2,5-dione derivatives. A common approach includes:

  • Step 1 : Formation of the dihydropyridine ring via acid-catalyzed cyclization of 4-phenyl-1,2,3,6-tetrahydropyridine intermediates.
  • Step 2 : Functionalization of the pyrrolidine-2,5-dione core using alkylation or nucleophilic substitution under inert conditions (e.g., dry THF, N₂ atmosphere).
  • Step 3 : Deprotection or final coupling reactions (e.g., using trifluoroacetic acid for Boc-group removal) . Key parameters include solvent polarity (DMF or acetonitrile), temperature control (0–80°C), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., diastereotopic protons in the pyrrolidine ring at δ 2.5–4.0 ppm) .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and amine/pyridine vibrations .
  • X-ray Crystallography : Resolves stereochemistry and confirms the fused bicyclic structure .
  • Mass Spectrometry (EI/ESI) : Validates molecular weight (e.g., [M+H]+ at m/z 298.3) and fragmentation patterns .

Q. How is purity assessed during synthesis?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) at 1.0 mL/min flow rate .
  • TLC : Silica gel plates using ethyl acetate/hexane (3:7) as eluent, visualized under UV254 .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for higher yield and enantiomeric purity?

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent, catalyst loading). For example, a Central Composite Design (CCD) can identify non-linear interactions between parameters .
  • Computational Reaction Path Search : Tools like the Reaction Route Explorer (ICReDD) integrate quantum chemical calculations (DFT) to predict transition states and energy barriers, minimizing trial-and-error .
  • Chiral Chromatography : Employ polysaccharide-based columns (e.g., Chiralpak IA) with heptane/ethanol gradients to resolve enantiomers .

Q. How can contradictory biological activity data across studies be resolved?

  • Assay Standardization : Validate cell-based assays (e.g., IC50 in neuroblastoma cells) with positive controls (e.g., cisplatin for cytotoxicity).
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may skew results .
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., fluorophenyl vs. methoxyphenyl) to isolate key pharmacophores .

Q. What computational strategies predict interactions with neurological targets (e.g., NMDA receptors)?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to the glutamate recognition site (PDB: 2A5T). Key interactions include hydrogen bonding with Arg499 and π-π stacking with Tyr109 .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100 ns trajectories. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

Q. How do solvent polarity and pH affect the compound’s stability in aqueous buffers?

  • Kinetic Stability Studies : Monitor degradation via UV-Vis at 37°C in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Half-life (t1/2) decreases by 40% in acidic conditions due to lactam ring hydrolysis .
  • Solvent Screening : Polar aprotic solvents (DMSO) enhance stability compared to protic solvents (ethanol), as shown by Arrhenius plots .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference crystallographic data (CCDC entries) with computational models to resolve stereochemical ambiguities .
  • Advanced Purification : Simulated Moving Bed (SMB) chromatography for industrial-scale separation of diastereomers .
  • Ethical Compliance : Adhere to OECD Guidelines 423 (acute oral toxicity) and 471 (genotoxicity) during preclinical testing .

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